LEI-101
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Overview
Description
LEI-101 is a novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist
Scientific Research Applications
LEI-101 as a Cannabinoid CB2 Receptor Agonist
LEI-101 has been characterized as a novel, peripherally restricted cannabinoid CB2 receptor agonist. This characterization utilized both in vitro and in vivo models, highlighting LEI-101's potential for therapeutic applications in medical research, particularly in the context of nephrotoxicity prevention associated with cisplatin use (Mukhopadhyay et al., 2016).
Laser-Enhanced Ionization (LEI) in Spectrometry
LEI, a laser-induced ionization technique, enhances the ionization rate of specific metal atoms in flames or other atom reservoirs. This technology has seen applications in trace metal analysis and fundamental studies of flames and plasmas. The development of double-resonance laser excitation methods and the use of laser-induced ionic fluorescence have been significant advancements in LEI spectroscopy (Turk, 1987).
Low-Energy Ion Scattering (LEIS) in Surface Analysis
LEIS is a surface analysis tool used for obtaining information on the atomic composition of outer surfaces. It has been applied to a wide range of materials, including catalysts and organic materials, demonstrating its versatility in quantitative surface composition analysis. Despite its widespread use, certain aspects, like charge exchange processes in LEIS, are not yet fully understood (Brongersma et al., 2007).
properties
CAS RN |
1228660-00-1 |
---|---|
Product Name |
LEI-101 |
Molecular Formula |
C23H26ClFN4O4S |
Molecular Weight |
508.9934 |
IUPAC Name |
3-Cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride |
InChI |
InChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H |
InChI Key |
APLLNJWPLUIBCG-UHFFFAOYSA-N |
SMILES |
O=C1N(C2CC2)C(CN1CC3=CC=C(C4=NC(CN(CC5)CCS5(=O)=O)=C(F)C=C4)C=C3)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LEI101; LEI 101; LEI-101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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